molecular formula C19H19NO6 B2460053 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 380570-18-3

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2460053
CAS No.: 380570-18-3
M. Wt: 357.362
InChI Key: IPJIFVMUISEEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound that features a benzodioxole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.

    Esterification: The final step involves the esterification of the amino derivative with 3-methoxyphenylacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is unique due to its combination of the benzodioxole and methoxyphenyl moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-23-15-4-2-3-13(7-15)9-19(22)24-11-18(21)20-10-14-5-6-16-17(8-14)26-12-25-16/h2-8H,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJIFVMUISEEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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